
2-(3-bromophenyl)-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-4-quinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-bromophenyl)-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-4-quinolinecarboxamide is a chemical compound that belongs to the class of quinolinecarboxamides. It has been studied for its potential use in scientific research due to its unique properties and mechanism of action.
Mecanismo De Acción
The mechanism of action of 2-(3-bromophenyl)-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-4-quinolinecarboxamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. This leads to a decrease in inflammation, bacterial and fungal growth, and cancer cell growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(3-bromophenyl)-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-4-quinolinecarboxamide have been studied in vitro and in vivo. In vitro studies have shown that the compound inhibits the growth of cancer cells and reduces inflammation. In vivo studies have shown that the compound has antibacterial and antifungal properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(3-bromophenyl)-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-4-quinolinecarboxamide in lab experiments is its unique properties and mechanism of action. It has been shown to have anti-inflammatory, antibacterial, and antifungal properties, as well as potential use in cancer research. However, one limitation is that the compound is not widely available and can be expensive to synthesize.
Direcciones Futuras
There are several future directions for the study of 2-(3-bromophenyl)-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-4-quinolinecarboxamide. One direction is to further investigate its mechanism of action and potential use in cancer research. Another direction is to study its potential use in treating bacterial and fungal infections. Additionally, further research could be done to optimize the synthesis method to make the compound more widely available and cost-effective.
Métodos De Síntesis
The synthesis of 2-(3-bromophenyl)-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-4-quinolinecarboxamide involves several steps. The first step is the reaction between 3-bromoaniline and 2-bromoacetophenone to form 2-(3-bromophenyl)-1-(2-bromoacetyl)aniline. This intermediate is then reacted with 3-cyano-4-ethyl-5-methyl-2-thiophenecarboxylic acid to form the final product, 2-(3-bromophenyl)-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-4-quinolinecarboxamide.
Aplicaciones Científicas De Investigación
2-(3-bromophenyl)-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-4-quinolinecarboxamide has been studied for its potential use in scientific research. It has been shown to have anti-inflammatory, antibacterial, and antifungal properties. It has also been studied for its potential use in cancer research as it has been shown to inhibit the growth of cancer cells.
Propiedades
IUPAC Name |
2-(3-bromophenyl)-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18BrN3OS/c1-3-17-14(2)30-24(20(17)13-26)28-23(29)19-12-22(15-7-6-8-16(25)11-15)27-21-10-5-4-9-18(19)21/h4-12H,3H2,1-2H3,(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBWQATWVYLNBLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C#N)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=CC=C4)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-bromophenyl)-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)quinoline-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

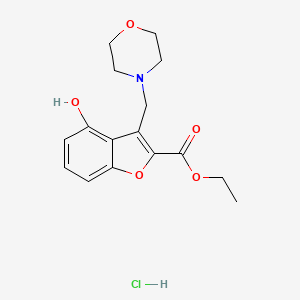
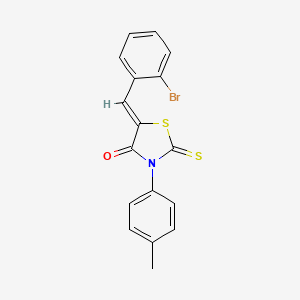
![3-methyl-N-({5-[(4-nitrobenzyl)thio]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)benzamide](/img/structure/B4960781.png)
![2-({[3,5-bis(ethoxycarbonyl)-4-methyl-2-thienyl]amino}carbonyl)-6-nitrobenzoic acid](/img/structure/B4960790.png)
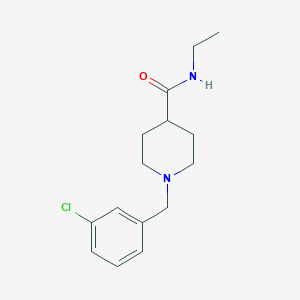
![1-(benzyloxy)-3-[4-(diphenylmethyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B4960806.png)
![4-biphenylyl[2-(4-morpholinylcarbonyl)phenyl]methanone](/img/structure/B4960807.png)
![1-[2-(3,5-dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazole](/img/structure/B4960820.png)
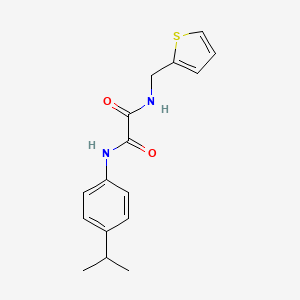
![5-[5-(2-chloro-6-fluorobenzyl)-1,2,4-oxadiazol-3-yl]-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B4960827.png)
![N-(4-methoxyphenyl)-2-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B4960832.png)
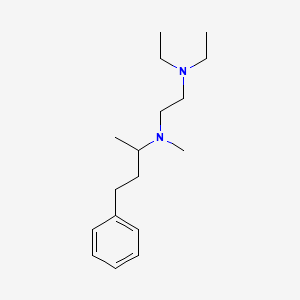
![N-[(4-methyl-1,3-thiazol-2-yl)methyl]-2-(phenoxymethyl)-1,3-oxazole-4-carboxamide](/img/structure/B4960849.png)
![3-[(6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl)amino]-1-propanol](/img/structure/B4960873.png)